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molecular formula C26H29FN4O B8538705 2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-3,6-dihydro-1(2h)-pyridinyl]ethyl]-

2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-3,6-dihydro-1(2h)-pyridinyl]ethyl]-

Cat. No. B8538705
M. Wt: 432.5 g/mol
InChI Key: REEDEDPSJLIHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393761

Procedure details

4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-[2-(imidazolidin-2-on-1-yl)ethyl]-pyridinium iodide 5a (6.3 g) was suspended in ethanol (100 ml) and sodium borohydride (2.1 g) was added in three portions during 3.5 h. Then the solvent was evaporated in vacuo and water (100 ml) was added. The mixture obtained was extracted with dichloromethane (2×50 ml). The combined organic phases were washed with brine (100 ml) and dried (MgSO4). Evaporation of the solvent gave the title compound as an oil, which was purified by column chromatography on silica gel (eluted with ethyl acetate/ethanol 8:1 containing 4% triethylamine). Yield: 2.5 g, mp 151°-153° C.
Name
4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-[2-(imidazolidin-2-on-1-yl)ethyl]-pyridinium iodide
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][C:3]1[N:4]([C:20]2[CH:25]=[CH:24][N+:23]([CH2:26][CH2:27][N:28]3[CH2:32][CH2:31][NH:30][C:29]3=[O:33])=[CH:22][CH:21]=2)[C:5]2[C:10]([C:11]=1[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)=[CH:9][C:8]([CH3:19])=[CH:7][CH:6]=2.[BH4-].[Na+]>C(O)C>[CH3:2][C:3]1[N:4]([C:20]2[CH2:25][CH2:24][N:23]([CH2:26][CH2:27][N:28]3[CH2:32][CH2:31][NH:30][C:29]3=[O:33])[CH2:22][CH:21]=2)[C:5]2[C:10]([C:11]=1[C:12]1[CH:13]=[CH:14][C:15]([F:18])=[CH:16][CH:17]=1)=[CH:9][C:8]([CH3:19])=[CH:7][CH:6]=2 |f:0.1,2.3|

Inputs

Step One
Name
4-[2,5-Dimethyl-3-(4-fluorophenyl)-1H-indol-1-yl]-1-[2-(imidazolidin-2-on-1-yl)ethyl]-pyridinium iodide
Quantity
6.3 g
Type
reactant
Smiles
[I-].CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1=CC=[N+](C=C1)CCN1C(NCC1)=O
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated in vacuo and water (100 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C=1CCN(CC1)CCN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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